molecular formula C7H7ClN4 B1439491 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1076197-93-7

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1439491
CAS RN: 1076197-93-7
M. Wt: 182.61 g/mol
InChI Key: VVSSTMLVQAUZMC-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6-Cl-MMP) is an organic compound belonging to the pyrazolo[3,4-b]pyridin-3-amine family of heterocyclic compounds. It is a chlorinated derivative of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (MMP). 6-Cl-MMP is a colorless solid with a melting point of 95-97°C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO) and is commercially available in its hydrochloride salt form.

Scientific Research Applications

Synthesis Techniques

  • Catalytic Synthesis : N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized using l-proline as a green catalyst, indicating an environmentally friendly approach to creating such compounds (Gunasekaran et al., 2014).
  • Ionic Liquid Synthesis : The compound was effectively synthesized in ionic liquids without any catalyst, highlighting a milder and high-yielding approach (Shi et al., 2010).

Green Chemistry Applications

  • Use of Recyclable Medium : Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives were synthesized using polyethylene glycol (PEG)-400, showcasing the use of recyclable and environmentally friendly mediums in chemical synthesis (Zhong et al., 2013).

Novel Compound Synthesis

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Research demonstrates various methods to create derivatives of pyrazolo[3,4-b]pyridine, showcasing the versatility of this compound in forming diverse structures (Rateb, 2014).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Evaluation : Certain derivatives of pyrazolo[3,4-b]pyridine showed promising antimicrobial properties, expanding its potential use in the medical field (Maqbool et al., 2014).
  • Anti-Inflammatory Activity : Some new pyrazolo[3,4-d]pyrimidines showed anti-inflammatory activity, suggesting its potential application in treating inflammation-related conditions (El-Dean et al., 2016).

properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSSTMLVQAUZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672184
Record name 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076197-93-7
Record name 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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